molecular formula C17H14ClN3O2 B5794080 3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B5794080
M. Wt: 327.8 g/mol
InChI Key: PHCCXWKHVRXJQR-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methyl group, and a phenyl-substituted oxadiazole ring attached to the benzamide core

Preparation Methods

The synthesis of 3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent functional group transformations. One common synthetic route involves the following steps:

    Friedel-Crafts Acylation:

    Reduction: The reduction of the nitro group to an amine using a reducing agent such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The substitution of the amine group with the desired functional groups, including the oxadiazole ring and the phenyl group.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with ion channels or signaling pathways, resulting in changes in cellular function .

Comparison with Similar Compounds

3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-7-8-13(9-14(11)18)17(22)19-10-15-20-16(21-23-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCCXWKHVRXJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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